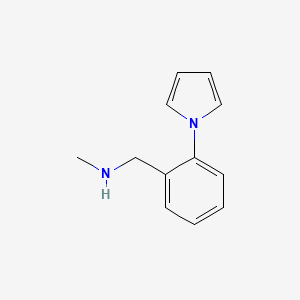
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine is a compound that features a pyrrole ring attached to a phenyl group, which is further connected to an N-methylmethanamine group. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
準備方法
The synthesis of 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach includes the use of ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring.
Common reagents and conditions used in these reactions include catalytic amounts of iron (III) chloride for pyrrole condensation, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include N-substituted pyrroles and oxidized derivatives.
科学的研究の応用
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: The compound is used in the production of organic materials, such as conductive polymers and dyes.
作用機序
The mechanism of action of 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, resulting in anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
Pyrrole derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole derivatives: Indole compounds, which contain a benzopyrrole structure, also show diverse biological activities and are used in drug development.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their antimicrobial and kinase inhibitory activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and pathways, making it a valuable compound for various scientific research applications.
生物活性
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine, a nitrogen-containing heterocyclic compound, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring connected to a phenyl group and an N-methylmethanamine moiety. Its molecular formula is C13H16N2, with a molecular weight of approximately 186.25 g/mol. This unique structure contributes to its biological activity by allowing it to interact with various molecular targets.
This compound exhibits several mechanisms of action:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases, which can lead to anti-inflammatory and anticancer effects.
- Receptor Interaction : It interacts with various receptors, modulating their activity and influencing biological pathways.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Properties
Research indicates that the compound demonstrates significant antimicrobial activity against various pathogens. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. Its ability to inhibit certain kinases involved in inflammatory processes contributes to its therapeutic potential in treating inflammatory diseases.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
特性
IUPAC Name |
N-methyl-1-(2-pyrrol-1-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9,13H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAPQZCFXIJVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














